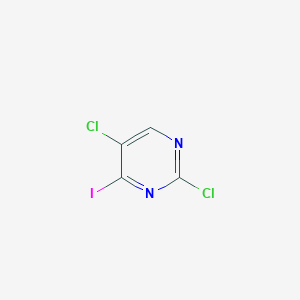

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of series of indole and pyrimidine containing N-substituted-4- (1H-indol-3-yl)-6-methyl-2-oxo-1, 2, 3, 4-tetrahydro-pyrimidine-5-carbohydrazide has been done by using principle of Biginelli condensation reaction .Molecular Structure Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .Physical And Chemical Properties Analysis

The empirical formula of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, a similar compound, is C12H15NO3 and its molecular weight is 221.25 .Mécanisme D'action

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Orientations Futures

Due to the optimal MCRs flexibility, it can produce products with diverse functional groups . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . This opens up a wide range of possibilities for future research and applications in various fields.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1H-indole", "2-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-amino-5-methylbenzaldehyde using sodium borohydride in ethanol", "Step 2: Condensation of 3-methyl-1H-indole with 2-amino-5-methylbenzaldehyde in acetic acid to form 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde", "Step 3: Purification of the product by recrystallization from ethanol", "Step 4: Neutralization of the product with sodium hydroxide and extraction with dichloromethane", "Step 5: Acidification of the organic layer with hydrochloric acid to obtain the crude product", "Step 6: Purification of the crude product by recrystallization from ethanol and drying to obtain the final product", "Step 7: Characterization of the final product using spectroscopic techniques such as NMR and IR" ] } | |

Numéro CAS |

151051-64-8 |

Nom du produit |

3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde |

Formule moléculaire |

C10H13NO |

Poids moléculaire |

163.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.